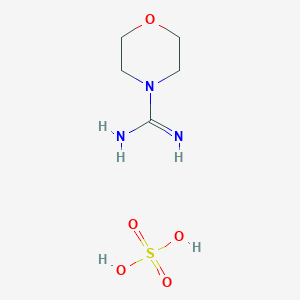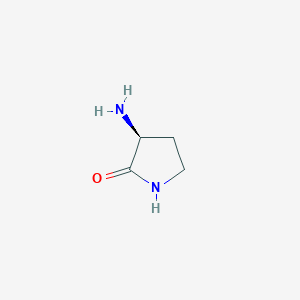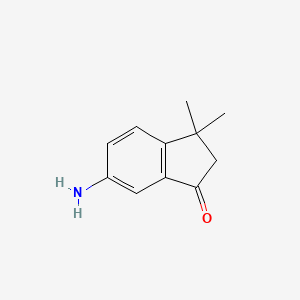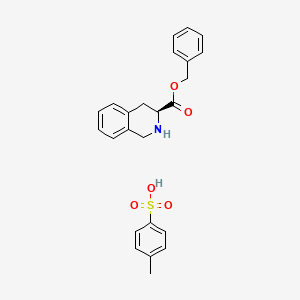
2-Acetyl-1,2,3,4-Tetrahydroisochinolin-7-amin
Übersicht
Beschreibung
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine, also known as 2-AHTI, is an aromatic amine that is found in a variety of plant species, including the bark of the Chinese magnolia tree (Magnolia officinalis). The compound has been studied for its potential therapeutic applications and has been shown to possess a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antibakteriellen Wirkstoffen
Die Analoga von 1,2,3,4-Tetrahydroisochinolin, zu denen die fragliche Verbindung gehört, haben vielversprechende antibakterielle Eigenschaften gezeigt . Dies macht sie zu einem Kandidaten für die Synthese neuer Antibiotika, die gegen resistente Bakterienstämme wirksam sein könnten.
Krebsbehandlungsforschung
Isochinolinderivate wurden auf ihre Antikrebsaktivitäten untersucht. Durch die Untersuchung der biologischen Aktivitäten und Struktur-Aktivitäts-Beziehungen (SAR) von Verbindungen wie 2-Acetyl-1,2,3,4-Tetrahydroisochinolin-7-amin können Wissenschaftler neue Antikrebsmedikamente entwickeln .
Zukünftige Richtungen
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This has led to significant interest in the scientific community, resulting in the development of novel analogs with potent biological activity . Therefore, future research may focus on exploring the biological potential of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its analogs, their structural–activity relationship (SAR), and their mechanism of action .
Eigenschaften
IUPAC Name |
1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVFMJLNNGXNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510474 | |
| Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81885-67-8 | |
| Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)



![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)
![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)





![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
